molecular formula C20H18F3NO4 B2836606 ethyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate CAS No. 439112-05-7

ethyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate

Cat. No.: B2836606
CAS No.: 439112-05-7
M. Wt: 393.362
InChI Key: RQQJLTSQVOMCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate is a benzoxazine derivative characterized by a 3,4-dihydro-2H-1,4-benzoxazine core substituted with a 3-(trifluoromethyl)benzoyl group at the 4-position and an ethyl acetate moiety at the 3-position. Its molecular formula is C₁₉H₁₈F₃NO₄, with a molecular weight of 393.35 g/mol (estimated from analogous compounds). The compound is synthesized via regioselective formylation or benzoylation of ethyl 3,4-dihydro-2H-1,4-benzoxazine precursors, often employing aluminum trichloride or similar catalysts .

Properties

IUPAC Name

ethyl 2-[4-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,4-benzoxazin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO4/c1-2-27-18(25)11-15-12-28-17-9-4-3-8-16(17)24(15)19(26)13-6-5-7-14(10-13)20(21,22)23/h3-10,15H,2,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQJLTSQVOMCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate, with the CAS number 439112-05-7, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, drawing insights from various studies and research findings.

  • Molecular Formula : C20H18F3NO4
  • Molecular Weight : 393.36 g/mol
  • Structure : The compound features a benzoxazine core with a trifluoromethyl group, which is known to enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of similar structures have shown effectiveness against various pathogens:

Compound TypePathogens TestedResults
HydrazinecarboxamidesMycobacterium tuberculosisModerate inhibition (MIC ≥ 62.5 µM)
Benzoxazine derivativesEscherichia coli, Staphylococcus aureus, Pseudomonas aeruginosaSignificant antimicrobial activity

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Research indicates that related compounds exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in treating neurodegenerative diseases:

Compound TypeAChE IC50 (µM)BuChE IC50 (µM)
Trifluoromethyl derivatives27.04 - 106.7558.01 - 277.48
Rivastigmine (control)38.40-

These findings suggest that this compound may possess comparable or superior inhibitory activity compared to established drugs like rivastigmine .

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxic effects of related compounds on eukaryotic cell lines such as HepG2 and MonoMac6. The results indicated that these compounds generally avoided cytostatic properties, suggesting a favorable safety profile for further development .

Study on Antimycobacterial Activity

A study focusing on hydrazine derivatives showed that certain analogues of this compound exhibited promising antimycobacterial activity against both Mycobacterium tuberculosis and non-tuberculous mycobacteria. The most active compounds demonstrated MIC values significantly lower than those of traditional antimycobacterial agents .

Enzyme Inhibition Research

Another investigation into the inhibition of AChE and BuChE by similar benzoxazine derivatives revealed that some compounds had IC50 values that were lower than those of standard treatments. This positions this compound as a potential candidate for further exploration in neuropharmacology .

Comparison with Similar Compounds

Substituent Effects on the Benzoyl Group

The benzoxazine scaffold allows for diverse substitutions on the benzoyl ring. Key analogues and their properties are summarized below:

Compound Name Substituent (Benzoyl) Ester Group Molecular Formula Molecular Weight (g/mol) Notable Properties
Ethyl 2-{4-[3-(trifluoromethyl)benzoyl]-...acetate (Target) 3-CF₃ Ethyl C₁₉H₁₈F₃NO₄ 393.35 High lipophilicity; strong electron-withdrawing CF₃ group
Methyl 2-[4-(4-bromobenzoyl)-...acetate 4-Br Methyl C₁₈H₁₆BrNO₄ 390.23 Bromine enhances steric bulk; potential halogen bonding
Ethyl 2-[4-(3-nitrobenzoyl)-...acetate 3-NO₂ Ethyl C₁₉H₁₈N₂O₆ 370.36 Nitro group increases reactivity; high purity (≥97%)
Ethyl 2-[4-(4-fluorobenzoyl)-...acetate 4-F Ethyl C₁₉H₁₈FNO₄ 343.35 Fluorine improves metabolic stability; lower molecular weight
Methyl 2-[4-(4-chlorobenzoyl)-...acetate 4-Cl Methyl C₁₈H₁₆ClNO₄ 345.78 Chlorine balances lipophilicity and electronic effects

Key Observations:

  • Nitro groups (3-NO₂) may increase oxidative instability compared to CF₃ .
  • Halogen Substituents: Bromine (4-Br) and chlorine (4-Cl) introduce steric hindrance and moderate electron withdrawal, which can influence binding interactions in biological systems . Fluorine (4-F) offers a balance of electronegativity and minimal steric impact, often improving pharmacokinetic properties .
  • Ester Group Variation: Ethyl esters generally exhibit higher lipophilicity than methyl esters, affecting solubility and membrane permeability. For example, the ethyl ester in the target compound may enhance bioavailability compared to methyl analogues .

Structural and Analytical Characterization

  • Crystallography: Programs like SHELX are widely used for small-molecule structure determination, ensuring accurate confirmation of benzoxazine derivatives .
  • Spectroscopy: ESI-MS and NMR data (e.g., m/z 548.2 [M+H]+ for ureido derivatives) are critical for verifying molecular identities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Cyclocondensation : Reacting intermediates like benzoylisothiocyanate with thiophene derivatives in 1,4-dioxane under reflux, followed by purification (e.g., 12-hour stirring at room temperature) .
  • Intermediate Coupling : Using 3-(trifluoromethyl)benzoyl chloride with benzoxazine precursors in ethanol or THF, catalyzed by glacial acetic acid or Lewis acids .
  • Optimization Factors : Solvent polarity (e.g., ethanol vs. dioxane), temperature (reflux vs. room temperature), and stoichiometric ratios significantly impact yield. For example, excess benzoyl chloride derivatives can improve acylation efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR/IR : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR; trifluoromethyl signals in ¹⁹F NMR) .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing, as demonstrated for analogous benzoxazine derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How is this compound screened for biological activity in preclinical studies?

  • Methodological Answer :

  • Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize synthesis or predict bioactivity?

  • Methodological Answer :

  • Reaction Path Search : Tools like the ICReDD framework combine quantum mechanics (e.g., DFT) and machine learning to model reaction pathways, reducing trial-and-error experimentation .
  • Docking Studies : Predict binding affinity to targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite, guiding SAR modifications .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate antimicrobial activity with both agar diffusion and broth microdilution to rule out false positives .
  • SAR Analysis : Systematically modify substituents (e.g., trifluoromethyl position) to isolate structural contributors to activity .
  • Metabolic Stability Testing : Use liver microsomes to assess whether discrepancies arise from compound degradation in vitro vs. in vivo .

Q. How can reactor design enhance scalability of multi-step syntheses for this compound?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., acylation), reducing side reactions .
  • Membrane Separation : Integrate in-line purification to isolate intermediates, minimizing manual handling .

Q. What experimental approaches elucidate the pharmacokinetic profile, such as metabolic stability or tissue distribution?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .
  • Radiolabeling : Synthesize a ¹⁴C-labeled analog to track tissue distribution in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.